molecular formula C20H20FKN6O5 B563621 拉替拉韦-d3 钾盐 CAS No. 1246816-98-7

拉替拉韦-d3 钾盐

货号 B563621
CAS 编号: 1246816-98-7
分子量: 485.532
InChI 键: IFUKBHBISRAZTF-NXIGQQGZSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raltegravir-d3 Potassium Salt is a labeled anti-AIDS drug with potent inhibitory effects on human immunodeficiency virus (HIV) integrase . It is a synthetic derivative of raltegravir, an antiretroviral drug .


Synthesis Analysis

The synthesis of Raltegravir-d3 Potassium Salt has been explored in various studies. One study describes a new route of synthesis by constructing an oxadiazole ring in a retro synthetic manner . Another study performed polymorph screening to search for an alternative solid form with improved drug attributes .


Molecular Structure Analysis

The molecular structure of Raltegravir-d3 Potassium Salt has been characterized using powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) . The crystal structures of form A and impurity C were determined from the high resolution powder XRD patterns using Rietveld refinement .


Chemical Reactions Analysis

Compared to the commercialized Raltegravir Potassium Salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .


Physical And Chemical Properties Analysis

Raltegravir-d3 Potassium Salt has a molecular weight of 486.5 g/mol . It has poor aqueous solubility and chemical stability in acidic/basic medium . The dissolution/solubility experiments confirmed that form A has a higher solubility than its hydrate in aqueous ethanol medium .

科学研究应用

拉替拉韦钾的晶体结构

  • 拉替拉韦钾的晶体结构已使用同步加速器 X 射线粉末衍射数据解析和优化,并使用密度泛函技术进行了优化。它的结构特征是沿 b 轴的 7 配位 KO5N2 边共享链,在 bc 平面中具有含 K 的层,以及它们之间一半的 CH4F 双层。这种结构在该化合物的固态结构中起着重要作用(卡杜克等人,2015)

拉替拉韦钾的合成

  • 已经开发出一种由关键起始原料合成的拉替拉韦钠的新型合成方法,提供了一种更稳定且经济可行的合成途径。这项研究提供了一种替代方案,即使用不稳定的起始原料 5-甲基-1,3,4-恶二唑-2-羰基氯(饶等人,2019)
  • 另一项研究重点介绍了拉替拉韦合成中选择性 N 甲基化的方法,这是其生产过程的一个重要方面(科西恩斯基,2017)

药物相互作用和行为

  • 使用拉替拉韦钾作为案例,对弱酸盐的 pH 依赖性药物-药物相互作用的研究揭示了生物相关介质和计算机模拟如何预测治疗期间酸还原剂的 pH 效应(塞格雷格尔等人,2021)
  • 一项关于拉替拉韦钾非生物等效剂型的口服吸收模拟的研究探讨了复杂的体内溶出行为及其对血浆浓度分布的影响(小坂和德雷斯曼,2020)

定量和分析

  • 开发了一种使用反相高效液相色谱技术对散装和剂型中的拉替拉韦钾进行准确、精密的线性定量的方法(帕特尔等人,2019)

渗透性和转运

  • 一项研究调查了拉替拉韦跨越几种血组织屏障模型的转运及其与药物外排转运蛋白的相互作用,表明其在限制跨越各种屏障的渗透性中的作用(霍克等人,2015)

作用机制

Target of Action

Raltegravir-d3 Potassium Salt, a synthetic derivative of the antiretroviral drug Raltegravir, primarily targets the HIV-1 integrase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus as it is responsible for integrating the viral DNA into the host cell’s genome .

Mode of Action

Raltegravir-d3 Potassium Salt functions as an HIV-1 integrase inhibitor . It blocks the activity of the HIV-1 integrase enzyme, thereby preventing the integration of HIV-1 DNA into the host cell’s genome . This inhibition of the integrase enzyme subsequently inhibits the infection of host cells .

Biochemical Pathways

The primary biochemical pathway affected by Raltegravir-d3 Potassium Salt is the HIV replication pathway . By inhibiting the HIV-1 integrase enzyme, Raltegravir-d3 Potassium Salt prevents the integration of the HIV-1 viral DNA into the host cell’s genome . This action disrupts the viral replication process, leading to a decrease in the production of new viruses .

Pharmacokinetics

Raltegravir, the parent compound of Raltegravir-d3 Potassium Salt, is known to be absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . .

Result of Action

The molecular and cellular effects of Raltegravir-d3 Potassium Salt’s action primarily involve the inhibition of HIV-1 replication . By preventing the integration of HIV-1 DNA into the host cell’s genome, the compound effectively inhibits the infection of host cells . This results in a decrease in the production of new viruses, thereby controlling the spread of the HIV infection .

安全和危害

The safety data sheet for Raltegravir-d3 Potassium Salt indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Future research may focus on the development of novel polymorphic forms of Raltegravir and processes for its preparation . Additionally, the exploration of the solubility and stability of Raltegravir in different mediums could lead to the discovery of alternative solid forms with improved drug attributes .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Raltegravir-d3 Potassium Salt can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "ethyl trifluoroacetate", "potassium tert-butoxide", "methyl iodide", "sodium hydride", "methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "deuterium oxide" ], "Reaction": [ "Step 1: Synthesis of intermediate 1 by reacting 3,4-dimethylbenzaldehyde with ethyl trifluoroacetate in the presence of potassium tert-butoxide", "Step 2: Synthesis of intermediate 2 by reacting intermediate 1 with methyl iodide and sodium hydride", "Step 3: Synthesis of intermediate 3 by reacting intermediate 2 with methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate", "Step 4: Synthesis of Raltegravir-d3 Potassium Salt by reacting intermediate 3 with deuterium oxide and potassium tert-butoxide" ] }

CAS 编号

1246816-98-7

分子式

C20H20FKN6O5

分子量

485.532

IUPAC 名称

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

InChI 键

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

同义词

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raltegravir-d3 Potassium Salt
Reactant of Route 2
Reactant of Route 2
Raltegravir-d3 Potassium Salt
Reactant of Route 3
Reactant of Route 3
Raltegravir-d3 Potassium Salt
Reactant of Route 4
Reactant of Route 4
Raltegravir-d3 Potassium Salt
Reactant of Route 5
Reactant of Route 5
Raltegravir-d3 Potassium Salt
Reactant of Route 6
Reactant of Route 6
Raltegravir-d3 Potassium Salt

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。